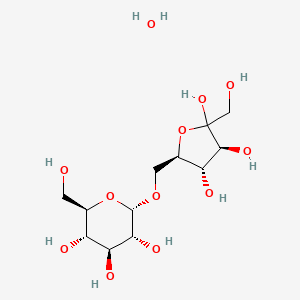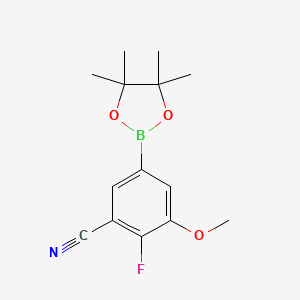
2-Fluoro-3-méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Vue d'ensemble
Description
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H17BFNO3 and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est un intermédiaire important en synthèse organique . Il est souvent utilisé dans la protection des glycols, la synthèse asymétrique des acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .
Recherche Pharmaceutique
Les composés de l'acide borique comme celui-ci sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques . Ils peuvent être utilisés non seulement dans le traitement des tumeurs et des infections microbiennes, mais aussi dans la conception de médicaments anticancéreux .
Traitement du Cancer
Dans la recherche sur les médicaments anticancéreux, les enzymes produites par les composés de l'acide borique présentaient des espèces réactives de l'oxygène hautement réactives, ce qui pourrait conduire à l'apoptose des cellules cancéreuses du côlon humain HCT116 . Elles peuvent également conduire à l'apoptose et à la nécrose des cellules HeLa dans le processus d'induction du stress oxydatif .
Sondes Fluorescentes
Les composés de l'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les saccharides, les ions cuivre et fluor, et les substances catécholamines .
Vecteurs de Médicaments
Les liaisons esters boriques sont largement utilisées dans la construction de vecteurs de médicaments sensibles aux stimuli en raison de leurs avantages en termes de conditions de construction simples, de bonne biocompatibilité et de capacité à répondre à divers changements microenvironnementaux tels que le pH, le glucose et l'ATP dans l'organisme . Les types de vecteurs de médicaments basés sur des liaisons borates comprennent le couplage médicament-polymère, les micelles polymériques, les polymères linéaires-hyperbranchés et la silice mésoporeuse .
Synthèse de Nouveaux Copolymères
Il est utilisé dans la synthèse, les propriétés optiques et électrochimiques de nouveaux copolymères à base de benzothiadiazole et d'unités arènes riches en électrons .
Borylation et Hydroboration
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane peut être utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former le pinacolate de benzyl bore. Il peut également être utilisé pour l'hydroboration d'alcynes ou d'alkènes alkylés ou aryles en présence de catalyseurs aux métaux de transition .
Mécanisme D'action
Mode of Action
It’s known that the compound contains a boronic acid ester group, which is often involved in forming reversible covalent bonds with proteins, altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets.
Analyse Biochimique
Biochemical Properties
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in many biochemical pathways .
Cellular Effects
The effects of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzymatic activity . This compound is also known to interact with nucleophilic sites on proteins and enzymes, leading to changes in their conformation and function . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways is crucial for understanding its overall impact on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, where it can exert its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)12(16)11(7-10)18-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNWWJOWFUFQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



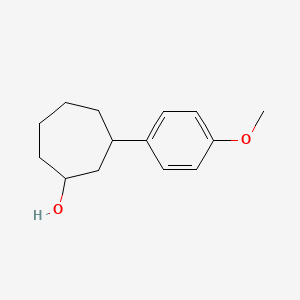
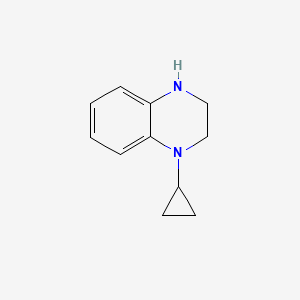
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

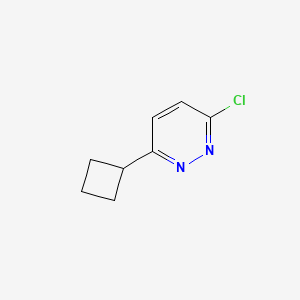

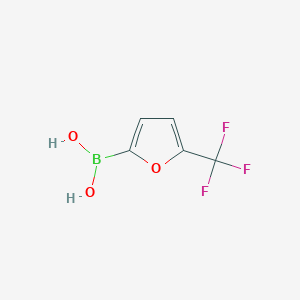
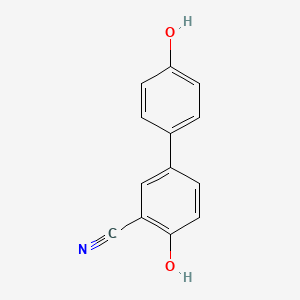
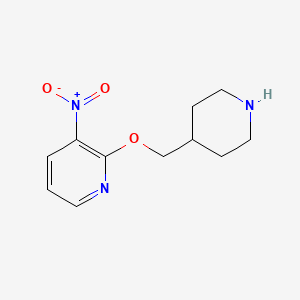
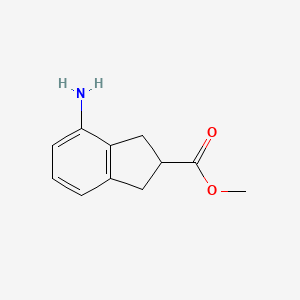
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
